molecular formula C3H7ClN2 B1295143 Methylaminoacetonitrile hydrochloride CAS No. 25808-30-4

Methylaminoacetonitrile hydrochloride

Cat. No.: B1295143
CAS No.: 25808-30-4
M. Wt: 106.55 g/mol
InChI Key: DFKBQHBEROHUNF-UHFFFAOYSA-N
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Description

Methylaminoacetonitrile hydrochloride is an organic compound with the molecular formula C3H7ClN2. It is commonly used as an intermediate in pharmaceutical and chemical synthesis. This compound is known for its role in the preparation of tadalafil, a drug used for the treatment of erectile dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylaminoacetonitrile hydrochloride can be synthesized through the reaction of methylamine hydrochloride, sodium cyanide, and formaldehyde. The reaction is typically carried out in the presence of a catalyst such as 3-mercaptopropionic acid at temperatures below 0°C . Another method involves the reaction of cyano-N-methylmethanaminium chloride with oxalyl chloride in chlorobenzene, followed by purification through column chromatography .

Industrial Production Methods

In industrial settings, this compound is produced by reacting methylamine hydrochloride with sodium cyanide and formaldehyde under controlled conditions. The reaction mixture is then purified to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methylaminoacetonitrile hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of methylaminoacetonitrile hydrochloride is primarily related to its role as an intermediate in chemical synthesis. It does not exert direct biological effects but facilitates the formation of other active compounds, such as tadalafil. The molecular targets and pathways involved are specific to the final products synthesized using this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylaminoacetonitrile hydrochloride is unique due to its specific role in the synthesis of tadalafil and other pharmaceutical compounds. Its ability to act as a versatile intermediate makes it valuable in various chemical and pharmaceutical applications .

Properties

IUPAC Name

2-(methylamino)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2.ClH/c1-5-3-2-4;/h5H,3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKBQHBEROHUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067152
Record name Cyanomethyl(methyl)ammonium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25808-30-4
Record name Acetonitrile, 2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25808-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylaminoacetonitrile hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025808304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, 2-(methylamino)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyanomethyl(methyl)ammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyanomethyl(methyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.965
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYLAMINOACETONITRILE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Methylaminoacetonitrile hydrochloride?

A1: this compound is an organic compound with the molecular formula C3H7ClN2 and a molecular weight of 106.55 g/mol. While specific spectroscopic data is not provided in the given abstracts, its structure consists of a methylamino group (-NHCH3) attached to an acetonitrile moiety (CH2CN) with a hydrochloride salt.

Q2: What are some examples of using this compound in organic synthesis?

A2: this compound serves as a crucial starting material for synthesizing various heterocyclic compounds. For instance, it is used in the synthesis of substituted 1,4-benzothiazepin-5(4H)-ones and pyrido[3,2-f][1,4]thiazepin-5(4H)-ones []. Additionally, it plays a key role in the four-step synthesis of 2-Cyanomethylbenzaldehyde, a valuable precursor for constructing fused ring compounds [].

Q3: How does the reaction with this compound proceed in the synthesis of pyrido[3,2-f][1,4]thiazepine derivatives?

A3: In the synthesis of pyrido[3,2-f][1,4]thiazepine derivatives, this compound reacts with 2-chloronicotinic acid and carbon disulfide []. This reaction likely involves a series of nucleophilic substitutions and cyclization steps. The methylamino group of this compound acts as a nucleophile, while the nitrile group participates in ring formation.

Q4: What is the significance of the 2-Cyanomethylbenzaldehyde synthesized using this compound?

A4: The 2-Cyanomethylbenzaldehyde synthesized using this compound is a valuable substrate for building fused ring compounds []. The aldehyde and nitrile functionalities in this compound can readily undergo various reactions, such as cycloadditions and condensations, leading to the formation of complex molecular structures.

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